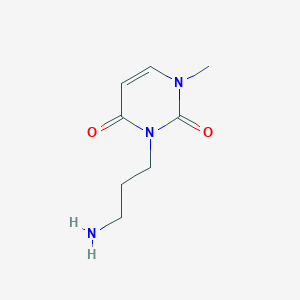

3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

3-(3-aminopropyl)-1-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C8H13N3O2/c1-10-6-3-7(12)11(8(10)13)5-2-4-9/h3,6H,2,4-5,9H2,1H3 |

InChI Key |

VMUPLRWTUDDREC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=O)N(C1=O)CCCN |

Origin of Product |

United States |

Preparation Methods

Multi-Component Synthesis Strategies

a. Biginelli Reaction and Variants

The classical Biginelli reaction, involving the condensation of aldehydes, urea or thiourea, and β-ketoesters, has been extensively employed for synthesizing dihydropyrimidinones, which are structurally related to the target compound. Modifications include the use of different catalysts, solvents, and reaction conditions to optimize yields and selectivity.

Catalysts and Conditions: Acidic catalysts such as hydrochloric acid, p-toluenesulfonic acid (p-TsOH), and sulfuric acid have been used under reflux or ambient conditions. For example, Shaabni et al. (2010) utilized p-TsOH in dichloromethane at room temperature, achieving good yields of dihydropyrimidine derivatives.

Solvent-Free and Green Protocols: Gong et al. (2005) reported a solvent-free approach using β-cyclodextrin-propyl sulfonic acid as a catalyst at 80°C, emphasizing environmentally friendly synthesis.

Recent advancements include four-component reactions involving amines, diketones, aldehydes, and urea/thiourea, which provide structural diversity and high efficiency.

Shaabni et al. (2010) described a four-component condensation of amines, diketene, aldehydes, and urea/thiourea catalyzed by p-TsOH, leading to the formation of dihydropyrimidine derivatives.

Saher et al. (2016) used polyoxometalates as catalysts for similar multi-component reactions, yielding the target compounds with moderate to good yields.

Catalytic Approaches

p-Toluenesulfonic acid (p-TsOH): Widely used under reflux conditions, providing high yields and diastereoselectivity.

Sulfuric acid: Employed in refluxing acetonitrile for efficient synthesis of 4-aryl-6-methyl-5-(2-oxo-2H-chromene-3-carbonyl)-3,4-dihydropyrimidin-2(1H)-ones.

b. Metal and Heterogeneous Catalysts

Polyoxometalates: Keggin and Dawson types catalyze the synthesis with moderate to high yields, offering recyclability.

Nanoparticles: Fe₃O₄@PVA and other magnetic nanoparticles facilitate catalyst recovery and reuse, improving process sustainability.

c. Organocatalysts and Green Solvent Systems

- Organocatalysts like organocatalytic organocatalysts and solvent systems such as water-ethanol mixtures have been reported for greener synthesis routes.

Environmentally Friendly and Innovative Methods

Microwave-Assisted Synthesis: Kumaran et al. (2011) utilized microwave irradiation at 320 W for rapid synthesis, achieving yields up to 98% in 20–60 seconds without solvents.

Solvent-Free Conditions: Several protocols employ solvent-free conditions to enhance sustainability and reduce waste, often under microwave or conventional heating.

Recyclability of Catalysts: Magnetic nanoparticles and solid acid catalysts demonstrate high reusability, with some protocols reporting up to seven cycles without significant loss of activity.

Data Table Summarizing Preparation Conditions

Summary of Research Findings

The synthesis of 3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione predominantly relies on multi-component reactions facilitated by various catalysts, including acids, metal oxides, and nanomaterials. Recent trends favor greener, solvent-free, microwave-assisted, and recyclable catalyst methods, aligning with sustainable chemistry principles. The choice of catalyst and reaction conditions significantly impacts yield, selectivity, and process efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

Industry: The compound is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminopropyl group plays a crucial role in binding to target molecules, facilitating various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Structural Variations

The following table summarizes key structural features of similar tetrahydropyrimidine-dione derivatives:

Key Observations:

- Position 1 : The target compound’s methyl group contrasts with bulkier substituents like dipropyl () or sugar moieties (). Smaller groups (e.g., methyl) may reduce steric hindrance for binding interactions .

- Position 3: The 3-aminopropyl chain is unique compared to alkyl (e.g., sec-butyl in Bromacil ) or aromatic substituents (e.g., propargyl-aryl in BI-3231 intermediates ). The primary amine may enhance solubility and enable covalent interactions in biological systems.

- Functional Groups: Amino groups at positions 5 or 6 (e.g., ) are common in bioactive derivatives, suggesting their role in hydrogen bonding or enzymatic recognition .

Physicochemical Properties

- Solubility: The 3-aminopropyl group likely increases water solubility compared to lipophilic analogs like Bromacil (logP ~1.8) or cyclohexyl derivatives ().

- Molecular Weight: The target compound (198.22 g/mol) is intermediate in size, smaller than nucleoside analogs (e.g., zidovudine: 267.24 g/mol) but larger than simpler derivatives like 5-amino-1-methyl-dione (141.13 g/mol) .

Biological Activity

3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (commonly referred to as "compound 1") is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C8H14N4O2

- CAS Number : 1803566-37-1

- Structural Characteristics : The compound features a tetrahydropyrimidine core with an amino group and a methyl substitution that contribute to its biological properties.

The biological activity of compound 1 is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of several enzymatic pathways and cellular processes:

- Inhibition of Enzymatic Activity : Compound 1 has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses and reduced proliferation in specific cell types.

- Receptor Binding : Preliminary studies suggest that it may bind to receptors involved in neurotransmission and inflammatory responses, although detailed receptor interaction studies are still needed.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of compound 1 against various bacterial strains. In vitro assays revealed:

- Minimum Inhibitory Concentration (MIC) : The MIC values for compound 1 against common pathogens ranged from 5 to 20 µg/mL.

- Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Cytotoxicity

In cytotoxicity assays conducted on human cancer cell lines:

- IC50 Values : Compound 1 exhibited IC50 values ranging from 10 to 30 µM across different cancer cell lines, indicating moderate cytotoxic effects.

- Apoptotic Pathways : Flow cytometry analysis suggested that the compound induces apoptosis through the mitochondrial pathway.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of compound 1 against multi-drug resistant strains of Escherichia coli. Results indicated:

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| E. coli (ATCC 25922) | 10 | Effective against standard strain |

| E. coli (MDR) | 15 | Significant inhibition observed |

The study concluded that compound 1 could be a candidate for developing new antimicrobial agents.

Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer treatment potential, compound 1 was tested against several human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Induction of apoptosis |

| HeLa (cervical cancer) | 15 | Inhibition of cell proliferation |

| A549 (lung cancer) | 30 | Disruption of mitochondrial function |

These findings support the hypothesis that compound 1 has potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multicomponent reactions (MCRs) using pyrimidine precursors. For example, a modified Biginelli reaction with thiourea, β-ketoesters, and aldehydes under acidic catalysis (e.g., HCl or acetic acid) is commonly employed . Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) improves cyclization efficiency. Post-synthesis purification via recrystallization (acetic acid/water mixtures) is critical for isolating high-purity crystals .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of 1H/13C NMR to confirm the tetrahydropyrimidine ring and substituents (e.g., methyl and aminopropyl groups). For example, the methyl group at N1 typically resonates at δ 3.1–3.3 ppm, while the aminopropyl chain shows peaks at δ 1.6–2.2 ppm (methylene) and δ 2.8–3.0 ppm (amine) . High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+ expected at m/z 214.12 for C8H14N3O2).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for antimicrobial activity using in vitro agar diffusion assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Compare zones of inhibition to standard drugs like fluconazole. Note that substituent position (e.g., aminopropyl chain length) significantly impacts efficacy, as seen in structurally related pyrimidine-diones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?

- Methodology : Discrepancies often arise from variations in assay protocols (e.g., broth microdilution vs. disk diffusion). Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. Additionally, verify compound stability under assay conditions (e.g., pH 7.4 buffer) via HPLC, as degradation products may skew results .

Q. What computational strategies predict the compound’s binding affinity to microbial targets?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) against fungal CYP51 or bacterial DNA gyrase. Use PyMOL to analyze hydrogen bonding with active-site residues (e.g., Asn121 in CYP51). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns trajectories .

Q. How does the aminopropyl substituent influence the compound’s pharmacokinetic properties?

- Methodology : Evaluate ADMET parameters using in silico tools (e.g., SwissADME). The aminopropyl group enhances solubility (logP ≈ 0.5) but may reduce blood-brain barrier penetration. Compare with methyl or cyclopropyl analogs to isolate substituent effects . Experimental validation via Caco-2 cell monolayers quantifies intestinal absorption efficiency .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.